ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O4/c1-3-32-17-7-5-16(6-8-17)29-22-20(25-26-29)21(23-15-24-22)28-13-11-27(12-14-28)18(30)9-10-19(31)33-4-2/h5-8,15H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSESBGYDMOQWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC(=O)OCC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 480.57 g/mol. The structure includes multiple functional groups that contribute to its biological activity:
- Triazole and Pyrimidine Moieties : Known for various pharmacological activities including antifungal and anticancer properties.
- Piperazine Ring : Often associated with neuropharmacological effects.
- Ethoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 32 μg/mL |
These findings suggest a broad-spectrum antimicrobial activity, comparable to existing antibiotics .
Anticancer Activity
Studies have demonstrated that compounds containing triazole and pyrimidine rings can inhibit cancer cell proliferation. In vitro assays showed that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF7 (breast cancer) | 12.0 |
| A549 (lung cancer) | 8.0 |
These results indicate promising potential for further development as an anticancer agent .
Antiviral Activity
The compound has also shown potential antiviral properties in preliminary studies. Triazole derivatives are known to inhibit viral replication through various mechanisms, including interference with viral enzymes. Specific assays indicated that this compound can reduce viral load in infected cell cultures.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be correlated with its structural features:
- Triazole Ring : Essential for antimicrobial and anticancer activity.
- Piperazine Linkage : Contributes to receptor binding and enhances bioavailability.
- Ethoxy Group : Increases lipophilicity which may improve membrane permeability.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in treating infections and cancers:
- Antifungal Activity : A study reported that triazole derivatives demonstrated potent antifungal activity against Candida albicans, with MIC values significantly lower than traditional antifungals .
- Cancer Cell Inhibition : Research on related pyrimidine derivatives indicated that modifications to the piperazine ring could enhance cytotoxicity against resistant cancer cell lines .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyrimidine Cores
The closest analog in the evidence is 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (ChemSpider ID: 920377-60-2), which shares the triazolo-pyrimidine core and 4-ethoxyphenyl group but substitutes the 4-oxobutanoate with a phenoxyacetyl group. This difference highlights the role of the ester moiety in modulating lipophilicity and metabolic pathways .
Pyrazoline-Quinolinone Derivatives
Compounds such as 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) and 4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (12) feature a pyrazoline-quinolinone core instead of triazolo-pyrimidine. Key distinctions include:
- Core Rigidity : The pyrazoline ring introduces conformational constraints, whereas the triazolo-pyrimidine core may allow greater π-π stacking interactions.
- Substituent Effects : Halogenated aryl groups (e.g., bromo, chloro) in these analogs enhance lipophilicity and binding affinity compared to the ethoxyphenyl group in the target compound.
- Synthetic Yields : Yields for pyrazoline derivatives vary widely (22–86%), with lower yields (e.g., 22% for 26 ) attributed to purification challenges .
Table 1: Pyrazoline-Quinolinone Derivatives
| Compound | Substituents (R1, R2) | Yield (%) | Purity (%) | Core Structure |
|---|---|---|---|---|
| 24 | 4-Br, H | 86 | >95 | Pyrazoline-Quinolinone |
| 25 | 4-Br, 4-Cl | 27 | >95 | Pyrazoline-Quinolinone |
| 12 | 3-F, 6-Cl | N/A | >95 | Pyrazoline-Quinolinone |
Pyridazine and Isoxazole Derivatives
Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature pyridazine or isoxazole rings instead of triazolo-pyrimidine. Key comparisons include:
- Electron-Deficient Cores : Pyridazine and isoxazole are more electron-deficient than triazolo-pyrimidine, altering binding interactions.
- Linker Flexibility: Phenethylamino or phenethylthio linkers in these compounds may reduce conformational freedom compared to the piperazine in the target compound .
Table 2: Pyridazine/Isoxazole Derivatives
| Compound | Core Structure | Substituents | Functional Group |
|---|---|---|---|
| I-6230 | Pyridazine | Phenethylamino | Ethyl benzoate |
| I-6373 | Isoxazole | 3-Methylisoxazol-5-yl | Ethyl thioether |
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate?
Answer:
Synthetic yield optimization requires systematic adjustments to reaction parameters. For example, in analogous triazolo-pyrimidine derivatives, yields ranged from 22% to 86% depending on solvent choice, stoichiometry, and purification methods (e.g., flash chromatography or preparative HPLC) . Key strategies include:
- Catalyst screening : Use palladium or copper catalysts for coupling reactions.
- Temperature control : Reflux conditions in ethanol or methanol improve intermediate stability.
- Purification : Gradient elution in column chromatography (e.g., 10% methanol in dichloromethane) enhances purity .
Basic: Which analytical techniques are essential for validating the structural integrity of this compound?
Answer:
Multi-modal characterization is critical:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and electronic environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error).
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) .
Advanced: How can computational reaction path search methods improve the design of derivatives targeting specific biological receptors?
Answer:
Quantum chemical calculations (e.g., DFT) and transition-state modeling predict regioselectivity in triazolo-pyrimidine functionalization. For instance:
- Reaction trajectory analysis : Identifies energy barriers for nucleophilic attacks on the pyrimidine core.
- Pharmacophore mapping : Aligns substituents (e.g., 4-ethoxyphenyl) with receptor pockets using molecular docking .
- Feedback loops : Integrate experimental data (e.g., IC₅₀ values) to refine computational models .
Advanced: How should researchers resolve contradictions in spectral data during structural validation?
Answer:
Discrepancies in NMR or MS data require:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., triazolo[4,3-a]pyridazine derivatives in ).
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
- Dynamic NMR : Resolve conformational equilibria (e.g., piperazine ring puckering) via variable-temperature studies .
Basic: What purification protocols ensure high purity (>95%) for this compound?
Answer:
- Flash chromatography : Use silica gel with dichloromethane/methanol gradients (e.g., 5–15% methanol) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) optimize crystal lattice formation.
- HPLC validation : Monitor purity with C18 columns (UV detection at 254 nm) .
Advanced: What methodologies establish structure-activity relationships (SAR) for this compound’s kinase inhibition profile?
Answer:
- Analog synthesis : Modify the piperazine or ethoxyphenyl groups (e.g., halogen substitution in ).
- Enzyme assays : Measure inhibition constants (Ki) against kinases (e.g., PIM1 or CDK2) using fluorescence polarization.
- Molecular dynamics : Simulate ligand-receptor binding lifetimes to prioritize synthetic targets .
Advanced: How can chemical software streamline data management and experimental design for derivatives?
Answer:
- Virtual screening : Tools like Schrödinger or AutoDock predict binding affinities for novel analogs .
- Data integration : Platforms like KNIME aggregate spectral, yield, and bioactivity data for trend analysis.
- Process simulation : Aspen Plus models reaction scalability (e.g., solvent recovery rates) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Hazard assessment : While GHS data may be limited, assume acute toxicity (LD50 analogs in ).
- PPE : Use nitrile gloves, fume hoods, and closed-system transfers.
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.
- Plasma stability tests : Monitor degradation in PBS (pH 7.4) at 37°C for 24 hours .
Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?
Answer:
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress.
- Design of experiments (DoE) : Optimize parameters (e.g., mixing speed, temperature) via response surface modeling.
- QC thresholds : Reject batches with HPLC purity <95% or residual solvent >0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
